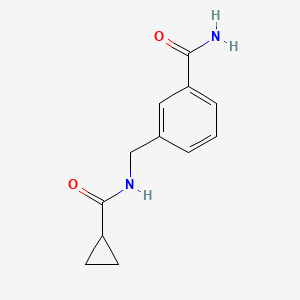

3-(Cyclopropanecarboxamidomethyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-[(cyclopropanecarbonylamino)methyl]benzamide |

InChI |

InChI=1S/C12H14N2O2/c13-11(15)10-3-1-2-8(6-10)7-14-12(16)9-4-5-9/h1-3,6,9H,4-5,7H2,(H2,13,15)(H,14,16) |

InChI Key |

CKGQYKRHUKVTJX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NCC2=CC(=CC=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Cyclopropanecarboxamidomethyl Benzamide

Strategic Retrosynthesis for 3-(Cyclopropanecarboxamidomethyl)benzamide

A logical retrosynthetic analysis of this compound begins with the disconnection of the most accessible bond, which is the amide linkage. This primary disconnection yields two key precursors: cyclopropanecarboxylic acid and 3-(aminomethyl)benzamide (B10948) .

Further deconstruction of 3-(aminomethyl)benzamide suggests two viable synthetic routes. The first involves the reduction of the nitrile group in 3-cyanobenzamide (B1293667) . A second pathway considers the conversion of a benzylic halide, such as 3-(bromomethyl)benzonitrile (B105621) , to the corresponding amine, followed by hydrolysis of the nitrile to the primary amide.

The synthesis of cyclopropanecarboxylic acid can be approached through several established methods, including the cyclization of γ-butyrolactone or through a malonic ester synthesis pathway. This multi-faceted retrosynthetic approach allows for flexibility in the choice of starting materials and reaction conditions.

Amide Bond Formation Techniques for Benzamide (B126) Core Construction

The formation of the amide bond is a critical step in the synthesis of this compound. This can be achieved through direct condensation or, more commonly, through the use of coupling reagents that activate the carboxylic acid.

Direct Condensation Approaches

Direct condensation of a carboxylic acid and an amine to form an amide is a straightforward but often challenging method due to the competing acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, high temperatures are typically required to drive off water and shift the equilibrium towards the amide product. libretexts.org While simple in concept, this method is often not suitable for complex molecules with heat-sensitive functional groups.

Activated Ester and Coupling Reagent Methodologies

A more efficient and widely used approach involves the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, or by using a coupling reagent to form a highly reactive intermediate in situ.

Acyl Chloride Method: Cyclopropanecarboxylic acid can be converted to cyclopropanecarbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.com The resulting acyl chloride is highly electrophilic and readily reacts with 3-(aminomethyl)benzamide to form the desired amide. commonorganicchemistry.com This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. fishersci.co.uk

Coupling Reagent Methodologies: A vast array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. These reagents react with the carboxylic acid to form a highly reactive activated ester intermediate, which is then susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts.

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com The reaction of a carboxylic acid with a carbodiimide (B86325) forms an O-acylisourea intermediate, which then reacts with the amine. fishersci.co.uk To improve efficiency and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. nih.govresearchgate.net

Phosphonium and Uronium Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly effective coupling agents that generate activated esters. peptide.com These reactions are typically fast and efficient, often proceeding at room temperature. nih.gov

| Coupling Reagent | Typical Additive | Common Solvent | General Reaction Conditions |

|---|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) | DMF, DCM, CH3CN | Room temperature, 2-12 hours |

| DCC (Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | DCM, THF | 0°C to room temperature, 2-6 hours |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) or Triethylamine | DMF, NMP | Room temperature, 1-4 hours |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA or Triethylamine | DMF, DCM | Room temperature, 1-6 hours |

Synthesis of the Cyclopropanecarboxamidomethyl Moiety

The synthesis of the cyclopropanecarboxamidomethyl portion of the target molecule requires the preparation of cyclopropanecarboxylic acid and a precursor to the aminomethylbenzamide.

Routes to Cyclopropanecarboxylic Acid Derivatives

Cyclopropanecarboxylic acid is a commercially available starting material, but it can also be synthesized through various methods. One common laboratory-scale synthesis involves the malonic ester pathway. youtube.com Another industrial process starts from γ-butyrolactone, which is converted to a 4-chlorobutyrate ester. This ester is then cyclized using a base to yield a cyclopropanecarboxylate (B1236923) ester, which can be hydrolyzed to the carboxylic acid. google.com For the purpose of amide coupling, cyclopropanecarboxylic acid can be converted to its more reactive derivatives, such as cyclopropanecarbonyl chloride, as previously mentioned. google.com

| Starting Material | Key Transformation | Product | Reference |

|---|---|---|---|

| γ-Butyrolactone | Ring opening, esterification, and cyclization | Cyclopropanecarboxylate ester | google.com |

| Diethyl malonate and 1,2-dibromoethane | Alkylation and subsequent hydrolysis/decarboxylation | Cyclopropanecarboxylic acid | youtube.com |

| Cyclopropanecarboxaldehyde | Oxidation with molecular oxygen | Cyclopropanecarboxylic acid | google.com |

Introduction of the Methylamine (B109427) Linker

The 3-(aminomethyl)benzamide fragment can be synthesized from readily available starting materials such as 3-cyanobenzamide or 3-(bromomethyl)benzonitrile.

From 3-Cyanobenzamide: The nitrile group of 3-cyanobenzamide can be reduced to a primary amine to yield 3-(aminomethyl)benzamide. This reduction can be achieved through catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed, although this would also reduce the primary amide.

From 3-(Bromomethyl)benzonitrile: An alternative route starts with 3-(bromomethyl)benzonitrile. The bromine atom can be displaced by a nitrogen-containing nucleophile.

Gabriel Synthesis: This classic method involves the reaction of the alkyl halide with potassium phthalimide. wikipedia.orgmasterorganicchemistry.comlibretexts.org The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the primary amine. masterorganicchemistry.comlibretexts.org This method provides a clean route to primary amines, avoiding the over-alkylation often seen with ammonia. masterorganicchemistry.com

Azide (B81097) Method: Reaction of 3-(bromomethyl)benzonitrile with sodium azide yields 3-(azidomethyl)benzonitrile. The azide can then be reduced to the primary amine using reagents such as lithium aluminum hydride or by catalytic hydrogenation.

Once the 3-(aminomethyl)benzonitrile (B130773) is obtained, the nitrile group must be converted to the primary amide. This can be achieved through hydrolysis under either acidic or basic conditions. Careful control of reaction conditions is necessary to avoid hydrolysis of the newly formed amide bond.

Post-Synthetic Derivatization Strategies for this compound

The structural framework of this compound offers several avenues for post-synthetic modification, allowing for the generation of a library of analogues with diverse properties. These strategies can target the benzene (B151609) ring, the cyclopropyl (B3062369) moiety, and the stereochemical nature of potential chiral centers.

Functional Group Interconversions on the Benzene Ring

The aromatic ring of this compound is a prime site for functional group interconversions. Standard aromatic substitution reactions can be employed to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule.

Table 1: Potential Functional Group Interconversions on the Benzene Ring

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of bromo (-Br) or chloro (-Cl) substituents |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl group (-COR) |

| Sulfonation | SO₃, H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) |

These newly introduced functional groups can then serve as handles for further chemical transformations. For instance, a nitro group can be reduced to an amine, which can then be diazotized to introduce a wide array of other functionalities.

Modifications of the Cyclopropyl Group for Structural Diversity

The cyclopropyl group, while generally robust, can also be a site for chemical modification to introduce structural diversity. These modifications often involve reactions that can proceed via radical intermediates or through activation of adjacent positions.

Table 2: Potential Modifications of the Cyclopropyl Group

| Reaction Type | Reagents and Conditions | Potential Modifications |

| Radical Halogenation | N-Bromosuccinimide (NBS), light | Bromination of the cyclopropyl ring |

| Cycloadditions | Carbenes or carbenoids | Formation of bicyclo[1.1.0]butane derivatives |

| Ring-opening Reactions | Acid or metal catalysis | Formation of linear alkyl chains |

It is important to note that the conditions for these reactions would need to be carefully optimized to avoid unwanted side reactions on other parts of the molecule, such as the amide functionalities.

Stereoselective Synthesis of Chiral Analogues

While this compound itself is achiral, the introduction of substituents on the cyclopropyl ring or the methylene (B1212753) bridge could create chiral centers. The stereoselective synthesis of such chiral analogues would be crucial for investigating the potential stereospecific interactions with biological targets.

Several strategies can be envisioned for achieving stereoselectivity:

Use of Chiral Starting Materials: Employing enantiomerically pure cyclopropanecarboxylic acid derivatives or 3-(aminomethyl)benzamide precursors would lead to the formation of stereochemically defined products.

Chiral Catalysis: Asymmetric hydrogenation or other transformations of a prochiral precursor, catalyzed by a chiral metal complex, could afford enantiomerically enriched analogues.

Diastereoselective Reactions: If a chiral center is already present in the molecule, subsequent reactions can be influenced by this existing stereocenter, leading to the preferential formation of one diastereomer over another.

The development of such stereoselective syntheses would be a key step in the exploration of the structure-activity relationships of this class of compounds.

Structure Activity Relationship Sar Studies of 3 Cyclopropanecarboxamidomethyl Benzamide Analogues

Systematic Exploration of Substituent Effects on the Benzamide (B126) Ring

The benzamide ring serves as a crucial anchor for molecular interactions. Altering its electronic and steric properties through the introduction of various substituents can profoundly impact the biological response of the compound.

Impact of Electronic and Steric Parameters

The electronic nature of substituents on the benzamide ring, whether electron-donating or electron-withdrawing, plays a pivotal role in modulating the compound's activity. For instance, in a series of benzamide derivatives investigated for fungicidal and insecticidal activity, the nature of the substituent on the benzene (B151609) ring significantly influenced their efficacy. While not the exact target compound, this study provides valuable insights into the general SAR of benzamides.

Positional Isomerism and Biological Response

The position of a substituent on the benzamide ring is as critical as its chemical nature. Isomeric analogues, where the same substituent is placed at different positions (ortho, meta, or para), often exhibit vastly different biological activities. For the 3-(Cyclopropanecarboxamidomethyl)benzamide scaffold, the meta-position of the cyclopropanecarboxamidomethyl group is a defining feature. Studies on related benzamide series have shown that the relative positioning of functional groups is crucial for optimal interaction with the target.

Investigation of Modifications to the Cyclopropanecarboxamidomethyl Arm

The cyclopropanecarboxamidomethyl side chain is a key pharmacophoric element. Its unique three-dimensional structure and chemical functionalities are ripe for modification to fine-tune the compound's properties.

Alterations of the Cyclopropyl (B3062369) Ring Structure

The cyclopropyl group, with its constrained and rigid nature, often contributes to enhanced potency and metabolic stability. Modifications to this ring, such as the introduction of substituents or altering its size, can lead to significant changes in biological activity. While specific data on modifications to the cyclopropyl ring of this compound is limited in the public domain, general principles of medicinal chemistry suggest that such changes would impact the compound's conformational preferences and interactions with its biological target.

Variations in the Amide and Methylamine (B109427) Linkages

The amide and methylamine linkages in the side chain are critical for maintaining the correct orientation of the pharmacophoric groups and for engaging in hydrogen bonding interactions with the target. Variations in these linkers, such as changing their length, rigidity, or hydrogen-bonding capacity, can have a profound effect on the compound's activity.

Analysis of Bioisosteric Replacements within the Compound Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.

In a study of ortho-substituted benzamides with nematicidal activity, the amide group was replaced with various bioisosteres. nih.gov This research, while not on the exact 3-substituted isomer, provides a valuable model for potential bioisosteric replacements in the this compound scaffold. The study found that replacing the amide oxygen with sulfur (thioamide) or selenium (selenoamide) retained or even enhanced activity against C. elegans, highlighting the importance of the amide geometry. nih.gov In contrast, other replacements like N-alkylation or replacement with a sulfonamide group led to a significant loss of activity. nih.gov

These findings suggest that similar bioisosteric replacements in the this compound backbone could yield analogues with modulated biological profiles. For instance, replacing the amide linkage could alter the compound's hydrogen bonding capabilities and metabolic stability.

Below is an interactive data table summarizing the effects of amide bioisosteric replacements on the activity of a related ortho-substituted benzamide, which can serve as a predictive model for the target compound.

| Compound/Modification | Bioisosteric Replacement | Activity (% Motility Reduction in C. elegans) |

| Reference Compound | Amide | High |

| Analogue 1 | Thioamide | 92% |

| Analogue 2 | Selenoamide | 100% |

| Analogue 3 | N-methylamide | Inactive |

| Analogue 4 | Sulfonamide | Inactive |

| Analogue 5 | Urea | 47% |

Data adapted from a study on ortho-substituted benzamides and is intended to be illustrative for the potential SAR of this compound analogues. nih.gov

Structure-Activity Relationships of Related Cyclopropanecarboxamide (B1202528) and Benzamide Derivatives

The SAR of molecules containing cyclopropanecarboxamide and benzamide moieties can be dissected by considering the contributions of three main structural components: the cyclopropyl ring, the central amide linkage, and the substituted benzamide ring.

The Cyclopropanecarboxamide Moiety: The cyclopropyl group is a well-regarded feature in drug design, often introduced to impart conformational rigidity, enhance metabolic stability, and improve potency. In a series of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives evaluated as potential c-Met kinase inhibitors, the presence of the cyclopropanecarboxamide was crucial for activity. Modifications to this group, such as substitution on the cyclopropyl ring, can significantly impact binding affinity. For instance, in some contexts, the introduction of small alkyl groups on the cyclopropane (B1198618) ring can probe for additional hydrophobic interactions within the target's binding pocket, potentially increasing potency.

A study on novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors provides valuable insights. The data below illustrates how modifications to the molecule, while maintaining the core cyclopropanecarboxamide structure, affect inhibitory activity.

| Compound | Modifications | c-Met IC50 (μM) | A549 IC50 (μM) | H460 IC50 (μM) | HT-29 IC50 (μM) |

|---|---|---|---|---|---|

| 26a | Core structure | 0.016 | 1.59 | 0.72 | 0.56 |

The Benzamide Moiety: The substitution pattern on the benzamide ring is a critical determinant of biological activity and selectivity. In a series of 4-(aminomethyl)benzamides investigated as entry inhibitors of Ebola and Marburg viruses, the position of the aminomethyl group was found to be crucial. A 4-(aminomethyl)benzamide (B1271630) was significantly more potent than its 3-(aminomethyl)benzamide (B10948) counterpart, highlighting the importance of the substitution pattern for target interaction. nih.gov

Furthermore, the nature of the substituents on the benzamide ring can modulate pharmacokinetic and pharmacodynamic properties. Electron-withdrawing or electron-donating groups, as well as hydrogen bond donors and acceptors, can influence binding affinity and cell permeability. For instance, in the context of poly(ADP-ribose) polymerase (PARP) inhibitors, the benzamide moiety is a common feature, and its derivatives have been extensively studied.

The following table, derived from a study on 4-(aminomethyl)benzamide derivatives as filovirus entry inhibitors, demonstrates the impact of structural modifications on antiviral activity. nih.gov

| Compound | Structure Modification | Ebola pseudovirus (% inhibition at 12.5 μM) |

|---|---|---|

| 5 | 4-(piperidin-1-ylmethyl)benzamide core | 74 |

| 6 | Replacement of piperidine (B6355638) with morpholine | 57 |

| 7 | Replacement of piperidine with N-methylpiperazine | 29 |

| 9 | 3-(aminomethyl)benzamide regioisomer | 13 |

Pharmacophore Elucidation from SAR Data

Based on the SAR data from related cyclopropanecarboxamide and benzamide derivatives, a hypothetical pharmacophore model for this compound analogues can be proposed. A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect.

For a hypothetical target, the key pharmacophoric features for this class of compounds could include:

A Hydrogen Bond Donor: The N-H group of the cyclopropanecarboxamide and/or the benzamide moiety can act as a crucial hydrogen bond donor, interacting with key residues in the active site of the target protein.

A Hydrogen Bond Acceptor: The carbonyl oxygen atoms of both amide groups are potential hydrogen bond acceptors, forming important interactions with the biological target.

A Hydrophobic Feature: The cyclopropyl ring provides a distinct hydrophobic region that can fit into a corresponding hydrophobic pocket within the receptor. The rigidity of this group helps to position the rest of the molecule optimally for binding.

An Aromatic Ring: The benzamide's phenyl ring can engage in aromatic interactions, such as pi-pi stacking or hydrophobic interactions, with the target. The substitution pattern on this ring is critical for directing these interactions.

The general pharmacophore model for histone deacetylase (HDAC) inhibitors, for example, often includes a zinc-binding group, a hydrophobic linker, and a surface-interacting "cap" group. nih.govresearchgate.netnih.gov While this compound does not possess a classical zinc-binding group like a hydroxamic acid, its components could fulfill the roles of the linker and cap group. The cyclopropanecarboxamide could function as a rigid linker, while the substituted benzamide acts as the cap group, interacting with the surface of the enzyme's active site.

In the context of PARP inhibitors, the benzamide moiety is a well-established pharmacophoric element that mimics the nicotinamide (B372718) portion of the NAD+ cofactor. researchgate.netnih.gov This suggests that the benzamide portion of this compound could play a similar role in binding to the nicotinamide-binding pocket of certain enzymes.

The elucidation of a precise pharmacophore model would ultimately require the synthesis and biological evaluation of a focused library of this compound analogues to systematically probe the structural requirements for activity.

Mechanistic Investigations of 3 Cyclopropanecarboxamidomethyl Benzamide Action

Identification and Characterization of Molecular Targets

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets. For derivatives of benzamide (B126) and cyclopropanecarboxamide (B1202528), these targets often include enzymes and receptors.

Research into structurally related N-substituted benzamide derivatives has revealed their potential as potent enzyme inhibitors. For instance, a series of novel N-benzylbenzamide derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division. researchgate.netnih.gov These compounds bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics and exhibiting significant antiproliferative activities against various cancer cell lines. researchgate.netnih.gov

Another class of N-substituted benzamides has been investigated as histone deacetylase (HDAC) inhibitors. nih.govindexcopernicus.comresearchgate.net Molecular docking studies suggest that these compounds can interact with the active site of HDACs, such as HDAC2, which plays a crucial role in the epigenetic regulation of gene expression. nih.govindexcopernicus.com Furthermore, certain N-benzylbenzamide derivatives have been developed as dual inhibitors of soluble epoxide hydrolase (sEH) and modulators of peroxisome proliferator-activated receptor γ (PPARγ), presenting a multi-targeted approach to metabolic syndrome. acs.org Some N-benzyl benzamide scaffolds have also been shown to be potent and selective inhibitors of butyrylcholinesterase (BChE), with inhibitory concentrations in the sub-nanomolar range. nih.gov

The cyclopropanecarboxamide moiety also contributes to enzyme interaction. The metabolism of some compounds containing a cyclopropane (B1198618) ring can lead to the formation of cyclopropane carboxylic acid. This metabolite has been shown to inhibit mitochondrial fatty acid β-oxidation, which can lead to cellular toxicity. nih.gov

Below is a table summarizing the enzyme inhibitory activities of some N-benzylbenzamide derivatives:

| Compound | Target Enzyme | IC50/EC50 | Reference |

| Compound 20b | Tubulin Polymerization | 12-27 nM (IC50) | researchgate.netnih.gov |

| Compound 14c | Soluble Epoxide Hydrolase (sEH) | 0.3 µM (IC50) | acs.org |

| Compound 14c | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | 0.3 µM (EC50) | acs.org |

| S11-1014 | Butyrylcholinesterase (BChE) | Sub-nanomolar (IC50) | nih.gov |

| S11-1033 | Butyrylcholinesterase (BChE) | Sub-nanomolar (IC50) | nih.gov |

This table is for illustrative purposes and shows data for structurally related compounds, not 3-(Cyclopropanecarboxamidomethyl)benzamide itself.

The benzamide scaffold is a well-known pharmacophore for dopamine (B1211576) D2 receptor antagonists. While direct binding data for this compound is unavailable, the general class of substituted benzamides has a long history of interaction with this G-protein coupled receptor. The nature of these interactions is often dependent on the substitution pattern on the benzamide ring.

For PPARγ, N-benzylbenzamide derivatives have been shown to act as modulators. acs.org These compounds are designed to fit within the ligand-binding domain of the receptor, thereby influencing its transcriptional activity. The interaction typically involves a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. acs.org

Elucidation of Cellular Signaling Pathway Modulation

By interacting with molecular targets, benzamide and cyclopropanecarboxamide derivatives can trigger changes in cellular signaling pathways, leading to broader biological effects.

The inhibition of tubulin polymerization by N-benzylbenzamide derivatives directly impacts signaling pathways related to the cell cycle. Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a mitotic arrest and subsequent induction of apoptosis.

HDAC inhibitors, another class of related benzamides, influence a wide array of signaling pathways. By preventing the deacetylation of histones, they promote a more open chromatin structure, leading to the transcription of tumor suppressor genes. They can also affect the acetylation status and function of non-histone proteins involved in signaling cascades that regulate cell survival and proliferation.

The downstream effects of molecular targeting by these compounds translate into significant impacts on biological processes. The antiproliferative activity of tubulin and HDAC inhibitors is a clear example of their effect on cellular proliferation. researchgate.netnih.govmdpi.com

The cyclopropane moiety can also play a role in modulating inflammatory pathways. For instance, some cyclopropane carboxylic acid derivatives have been investigated as inhibitors of leukotriene C4 synthase, an enzyme involved in the production of pro-inflammatory leukotrienes. google.com This suggests that compounds like this compound could potentially have a role in modulating inflammatory responses.

Comparative Mechanistic Studies with Related Benzamide and Cyclopropanecarboxamide Compounds

The mechanism of action of this compound can be contextualized by comparing it with other compounds sharing its core structures.

The N-benzylbenzamide core is a versatile scaffold that has been extensively modified to target different biological molecules. The nature and position of substituents on both the benzyl (B1604629) and benzamide rings are critical determinants of activity and selectivity. For example, specific substitutions on the benzyl ring of N-benzylbenzamides are crucial for their potent anti-tubulin activity, while other modifications lead to HDAC or BChE inhibition. researchgate.netnih.govnih.govindexcopernicus.comnih.gov

Similarly, the cyclopropanecarboxamide group is found in a variety of biologically active molecules. The cyclopropyl (B3062369) group is known for its unique conformational and electronic properties, which can influence binding affinity and metabolic stability. In some cases, the cyclopropane ring is directly involved in the mechanism of action, such as in the irreversible inhibition of certain enzymes. unl.pt The diverse biological activities of 1-phenylcyclopropane carboxamide derivatives, which include antitumor and antimicrobial effects, highlight the importance of this moiety. nih.gov

Investigation of Compound Stability and Reactivity under Biological Conditions

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data on the stability and reactivity of this compound under biological conditions. While research exists on the metabolic stability of various benzamide and cyclopropane carboxamide derivatives, the strict focus of this article on this compound prevents the inclusion of data from these related but structurally distinct compounds.

Therefore, detailed research findings, including data on plasma stability, metabolic degradation pathways, or reactivity with biological macromolecules for this compound, are not available in the public domain at the time of this writing. The absence of such information precludes the creation of data tables detailing half-life, metabolic products, or other relevant stability parameters for this specific compound.

Further research would be necessary to determine the stability and reactivity profile of this compound in a biological context. Such studies would be crucial for understanding its pharmacokinetic and pharmacodynamic properties.

Computational Chemistry and Molecular Modeling of 3 Cyclopropanecarboxamidomethyl Benzamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand might interact with a biological target, such as a protein receptor.

In the context of 3-(Cyclopropanecarboxamidomethyl)benzamide, molecular docking simulations could be used to explore its potential binding modes within the active site of a specific protein target. nih.gov This analysis would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Understanding these interactions is crucial for predicting the compound's biological activity. nih.gov

Beyond just predicting the binding pose, molecular docking algorithms can also estimate the binding affinity, often expressed as a binding energy score. This score provides a prediction of the strength of the interaction between the ligand and the target protein. A lower binding energy generally indicates a more stable complex and potentially higher biological activity. For this compound, predicted binding affinities against various targets could help in prioritizing it for further experimental testing.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

| Parameter | Predicted Value |

|---|---|

| Binding Energy | Value (kcal/mol) |

| Interacting Residues | Amino Acid 1, Amino Acid 2, ... |

| Hydrogen Bonds | Number of H-bonds |

| Hydrophobic Interactions | Key interacting residues |

Note: This table is for illustrative purposes and does not represent actual docking results.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the conformational changes of a molecule and its interactions with its environment over time. nih.gov

For this compound, MD simulations could be used to study its conformational flexibility in different solvents or within a protein's binding pocket. researchgate.netrsc.org When studying a protein-ligand complex, MD simulations can assess the stability of the docked pose obtained from molecular docking. nih.gov These simulations can reveal how the protein and ligand adapt to each other and provide a more realistic picture of the binding event, including the role of water molecules and the flexibility of the protein.

Evaluation of Dynamic Interactions and Conformational Landscapes

The static picture of a molecule provided by a single conformation is often insufficient to describe its behavior in a biological system. Molecular dynamics (MD) simulations are a key computational tool used to explore the dynamic nature of molecules over time. nih.gov By simulating the movements of atoms and bonds, researchers can gain insights into the various shapes, or conformations, a molecule can adopt.

The collection of all possible conformations and the transitions between them is known as the conformational landscape. nih.gov For this compound, understanding this landscape is crucial as the biologically active conformation may not be the lowest energy state in isolation. MD simulations can reveal how the molecule flexes, twists, and folds, and how these movements are influenced by its environment, such as a solvent or the binding pocket of a protein. nih.gov These simulations can identify kinetically metastable conformations, which are stable for a period of time and may be important for biological activity. nih.gov

Advanced techniques such as deep learning models can be employed to comprehensively sample a molecule's conformational landscape, potentially identifying novel conformations that are not apparent from shorter simulations. nih.gov The analysis of these dynamic interactions can rationalize experimental findings and guide the design of more effective molecules. nih.gov

Table 1: Hypothetical Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) (Amide-CH2-Benzene) | Key Intramolecular Interactions |

| 1 (Global Minimum) | 0.00 | 175 | Hydrogen bond between amide N-H and benzamide (B126) C=O |

| 2 | 1.25 | -65 | Pi-stacking between cyclopropyl (B3062369) and benzene (B151609) rings |

| 3 | 2.50 | 85 | Steric clash between cyclopropyl and benzamide groups |

Note: This table is illustrative and represents the type of data that would be generated from a conformational analysis study.

Assessment of Ligand Flexibility and Binding Site Adaptability

The concept of a rigid "lock-and-key" interaction between a ligand and its protein target has largely been replaced by the understanding that both molecules are flexible and can adapt to each other upon binding. nih.gov The flexibility of a ligand like this compound is a critical determinant of its binding affinity and selectivity. Computational methods allow for the full exploration of the ligand's rotational bonds and the resulting impact on its shape. nih.gov

When a ligand binds to a protein, the protein's binding site can also undergo conformational changes to accommodate the ligand. This "induced fit" can be modeled using computational techniques. nih.gov For instance, the binding of a flexible ligand might cause side chains of amino acids in the binding pocket to move, creating a more favorable interaction. Understanding this interplay between ligand flexibility and binding site adaptability is essential for accurate predictions of binding affinity and for the rational design of new drugs. nih.gov

Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the free energy of binding, taking into account the flexibility of both the ligand and the protein. nih.gov These calculations can help to rank potential drug candidates and to understand the energetic contributions of different interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties of molecules that are most influential for their activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Statistical methods are then used to build a model that correlates these descriptors with experimentally determined biological activity. A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.gov

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for Benzamide Analogs

| Descriptor | Definition | Hypothetical Correlation with Activity |

| LogP | Octanol-water partition coefficient | Positive (increased hydrophobicity enhances activity) |

| Molecular Weight | Mass of the molecule | Negative (larger molecules may have lower activity) |

| Hydrogen Bond Donors | Number of N-H and O-H groups | Positive (more donors improve binding) |

| Polar Surface Area | Surface area of polar atoms | Optimal range (too high or too low decreases activity) |

Note: This table provides examples of descriptors and their potential influence on biological activity in a QSAR model.

In Silico Screening and Virtual Library Design for Analog Generation

In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.com This approach is much faster and more cost-effective than traditional high-throughput screening of physical compounds. mdpi.com

For this compound, virtual screening could be used to identify other commercially available or synthetically accessible compounds with similar properties that might also be active. This can be done through ligand-based virtual screening, which searches for molecules with similar shapes and chemical features, or through structure-based virtual screening, which docks candidate molecules into the three-dimensional structure of the target protein to predict their binding affinity. mdpi.comresearchgate.net

Furthermore, computational tools can be used to design virtual libraries of novel analogs of this compound. nih.gov By systematically modifying different parts of the molecule (e.g., the cyclopropyl group, the benzamide ring), a vast number of virtual compounds can be generated. nih.gov These virtual libraries can then be screened in silico to prioritize the synthesis of the most promising candidates, thereby focusing laboratory efforts on compounds with the highest probability of success. researchgate.net

Preclinical Pharmacological Investigations of 3 Cyclopropanecarboxamidomethyl Benzamide

In Vitro Biological Activity Assays

Cell-Based Efficacy and Potency Determinations

No data are available on the efficacy and potency of 3-(Cyclopropanecarboxamidomethyl)benzamide in cell-based assays. Such assays are crucial in early-stage drug discovery to determine a compound's biological effect in a cellular context. nuvisan.comprotagene.com

Biochemical Assays for Enzyme and Receptor Ligand Binding

There is no information regarding the specific molecular targets of this compound. Biochemical assays are essential for determining the binding affinity of a compound to purified enzymes or receptors, which can elucidate its mechanism of action. nih.govnih.gov

Phenotypic Screening in Relevant Biological Systems

No phenotypic screening data for this compound have been reported. Phenotypic screening involves testing compounds in cell-based models of disease to identify agents that produce a desired phenotypic change.

In Vivo Mechanistic and Efficacy Studies in Animal Models

Investigation of Target Engagement in Live Organisms

Without identified molecular targets, no studies on the target engagement of this compound in living organisms could be found.

Evaluation of Biological Responses in Disease-Relevant Preclinical Models

There are no published studies evaluating the biological response to this compound in any preclinical models of disease.

Pharmacokinetic Profiling in Preclinical Species (e.g., Absorption, Distribution, Metabolism, Excretion aspects relevant to research application)

Following a comprehensive search of publicly available scientific literature and research databases, no specific preclinical pharmacokinetic data for the compound this compound could be located. Detailed studies outlining the absorption, distribution, metabolism, and excretion (ADME) profile of this specific molecule in any preclinical species have not been published in the accessible domain.

Consequently, the generation of detailed research findings and data tables regarding the pharmacokinetic properties of this compound is not possible at this time. Information on its rate and extent of absorption, its distribution pattern throughout the body, the metabolic pathways it undergoes, and the routes and rate of its excretion from the body are not documented in available scientific resources.

Advanced Spectroscopic Analysis for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR for Core and Side Chain Characterization

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(Cyclopropanecarboxamidomethyl)benzamide would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the benzamide (B126) core would typically appear in the downfield region (δ 7.0-8.5 ppm). The methylene (B1212753) bridge protons (-CH₂-) would likely resonate as a doublet in the range of δ 4.0-5.0 ppm, coupled to the adjacent amide proton. The amide protons (-NH-) would present as broad singlets, with their chemical shifts being concentration and solvent dependent. The cyclopropyl (B3062369) protons would exhibit complex multiplets in the upfield region (δ 0.5-1.5 ppm) due to their unique geometric constraints and spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by revealing the number of unique carbon environments. The carbonyl carbons of the two amide groups would be the most downfield signals (δ 160-180 ppm). The aromatic carbons of the benzamide ring would resonate in the δ 120-140 ppm region. The methylene carbon would be expected around δ 40-50 ppm, while the cyclopropyl carbons would appear in the upfield region (δ 5-20 ppm).

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Benzamide Aromatic CH | 7.0 - 8.5 (m) | 120 - 140 |

| Benzamide C=O | - | 165 - 175 |

| -CH₂- | 4.0 - 5.0 (d) | 40 - 50 |

| Cyclopropane (B1198618) C=O | - | 170 - 180 |

| Cyclopropyl CH | 1.0 - 1.5 (m) | 10 - 20 |

| Cyclopropyl CH₂ | 0.5 - 1.0 (m) | 5 - 15 |

| Amide NH | variable (br s) | - |

Note: This table contains hypothetical data based on known chemical shift ranges for similar functional groups and structural motifs.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To establish the precise connectivity of atoms within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the aromatic protons on the benzamide ring, as well as the coupling between the methylene protons and the adjacent amide proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and their attached carbons. This would be crucial for definitively assigning the proton and carbon signals of the methylene group and the cyclopropyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides information about longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different fragments of the molecule, for example, showing a correlation from the methylene protons to the carbonyl carbon of the cyclopropanecarboxamide (B1202528) and to the aromatic carbons of the benzamide ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is used to determine the spatial proximity of protons. While there are no stereocenters in this molecule, NOESY could provide information about the preferred conformation of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₂H₁₄N₂O₂).

Expected HRMS Data

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 219.1133 |

| [M+Na]⁺ | 241.0953 |

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) or tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the proposed structure. Key expected fragmentation pathways would include cleavage of the amide bonds, leading to the formation of characteristic fragment ions.

Plausible Mass Spectrometry Fragmentation

| Fragment Ion | Structure | Plausible m/z |

| Benzamide cation | [C₇H₆NO]⁺ | 120 |

| 3-(aminomethyl)benzamide (B10948) cation | [C₈H₁₀N₂O]⁺ | 150 |

| Cyclopropylcarbonyl cation | [C₄H₅O]⁺ | 69 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide groups (around 3300-3500 cm⁻¹), C=O stretching of the two different amide carbonyls (in the range of 1630-1680 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the aromatic ring.

Characteristic Vibrational Frequencies

| Functional Group | Expected IR Absorption (cm⁻¹) ** | Expected Raman Shift (cm⁻¹) ** |

| N-H Stretch (Amide) | 3300 - 3500 (broad) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch (Amide) | 1630 - 1680 (strong) | 1630 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |

Medicinal Chemistry Strategies for 3 Cyclopropanecarboxamidomethyl Benzamide Lead Optimization

Rational Design of Analogue Libraries for Enhanced Selectivity and Potency

A cornerstone of lead optimization is the systematic exploration of the structure-activity relationship (SAR), which involves synthesizing and evaluating libraries of analogues to identify modifications that improve biological activity. patsnap.com For a scaffold like 3-(cyclopropanecarboxamidomethyl)benzamide, this process involves dissecting the molecule into key structural regions and methodically altering each to probe their influence on target binding and selectivity.

Key areas for modification on the this compound scaffold would include:

The Benzamide (B126) Ring: Introducing various substituents at different positions on the phenyl ring can significantly impact potency and selectivity. For instance, studies on other benzamide derivatives have shown that substitutions can influence interactions with the target protein. nih.gov

The Cyclopropyl (B3062369) Group: This rigid, three-dimensional fragment often contributes to favorable binding interactions and metabolic stability. Analogues could be created by replacing it with other small cycloalkanes (e.g., cyclobutane, cyclopentane) or by introducing substituents on the cyclopropyl ring itself to explore additional binding pockets.

In a related series of azaindole-based inhibitors, a similar focus on specific molecular positions was undertaken. nih.gov It was observed that the 2-position of the core structure had a high tolerance for various cyclic substitutions, a finding supported by X-ray crystallography showing this position to be solvent-exposed. nih.gov This insight allowed chemists to focus on introducing polar groups at this position to improve properties without compromising potency. nih.gov

Table 1: Example of Structure-Activity Relationship (SAR) Data for a Series of Kinase Inhibitors

| Compound | Modification | CDK9 IC50 (nM) | H929 Cell IC50 (nM) |

|---|---|---|---|

| 1 | Lead Compound | 14 | 39 |

| 2 | Addition of polar moiety | 12 | 52 |

| 3 | Addition of polar moiety | 16 | 61 |

| 4 | Addition of polar moiety | 15 | 45 |

This table illustrates how modifications aimed at increasing polarity can be evaluated for their impact on both enzymatic and cellular potency. Data is hypothetical and for illustrative purposes, based on trends seen in kinase inhibitor optimization. nih.gov

Strategies for Modulating Metabolic Stability and Pharmacokinetic Properties in Research Tools

A compound's utility as a research tool is heavily dependent on its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). A primary goal in optimizing a lead like this compound is to enhance its metabolic stability and achieve a desirable pharmacokinetic profile.

Common metabolic liabilities for amide-containing compounds include hydrolysis by amidases. Strategies to mitigate this include:

Steric Shielding: Introducing bulky groups near the amide bonds can hinder the approach of metabolic enzymes. For example, the N-methylation of an anilide bond has been shown to protect it from hydrolysis. nih.gov

Bioisosteric Replacement: Replacing the amide bond with a non-hydrolyzable mimic, such as a triazole or an olefin, can block this metabolic pathway.

Metabolic Blocking: Introducing groups, such as fluorine atoms, at positions susceptible to oxidative metabolism (e.g., para-position of a phenyl ring) can prevent the formation of reactive metabolites and improve the compound's half-life.

Improving pharmacokinetic properties also involves optimizing physicochemical characteristics like solubility and permeability. In the optimization of benzoxazolone carboxamides, a key strategy was to modify the scaffold to improve these properties for better oral administration. nih.gov A study on N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (NACPA) demonstrated that it had a longer elimination half-life and significantly greater bioavailability compared to its parent compound, showcasing how structural modifications can favorably alter pharmacokinetics. nih.gov

Table 2: Comparative Pharmacokinetic Parameters

| Compound | Cmax (nmol/ml) | Elimination Half-life (min) | Bioavailability (%) |

|---|---|---|---|

| Parent Compound (3-CPA) | 33.6 ± 0.5 | 36.6 ± 1.1 | 14 |

| Analogue (NACPA) | 201 ± 21 | 50.0 ± 0.8 | 50 |

This table shows a comparison of key pharmacokinetic parameters between a parent compound and its acetylated analogue, highlighting the impact of the modification. nih.gov

Development of Chemical Probes for Investigating Biological Pathways

High-quality chemical probes are essential for dissecting complex biological pathways. An optimized lead compound can serve as a valuable probe if it possesses high potency, selectivity, and well-understood cellular activity. The development of a probe from the this compound scaffold would involve further refinement to ensure it selectively engages its intended target with high affinity.

This process often involves synthesizing analogues that can be "tagged" for visualization or pull-down experiments. For example, a version of the molecule could be synthesized with a terminal alkyne or azide (B81097) group, allowing for "click" chemistry to attach a fluorescent dye or a biotin (B1667282) tag. These tagged probes can then be used to visualize the subcellular localization of the target protein or to identify its binding partners.

In a relevant example, an iterative synthesis effort on a series of arylsulfonamides led to the discovery of ML382, the first positive allosteric modulator (PAM) of the MrgX1 receptor. nih.gov This compound serves as a molecular probe to study the function of this receptor, which is implicated in chronic pain. nih.gov

Application of Fragment-Based and Structure-Based Drug Design Principles

Modern lead optimization heavily relies on computational and structural biology techniques. patsnap.com

Fragment-Based Drug Design (FBDD): This approach identifies small, low-molecular-weight fragments that bind weakly to the target protein. nih.gov These fragments are then optimized and "grown" or linked together to create a more potent lead compound. nih.govyoutube.com For the this compound scaffold, the cyclopropyl, benzamide, or other constituent parts could have been identified initially as fragments that were subsequently elaborated into the full molecule. nih.gov

Structure-Based Drug Design (SBDD): This method utilizes high-resolution structural information of the target protein, typically from X-ray crystallography or NMR, to guide the design of more potent and selective inhibitors. nih.gov If the crystal structure of the target protein in complex with this compound were available, chemists could visualize the precise binding interactions. This would allow for the rational design of new analogues with modifications that strengthen these interactions or form new ones with nearby amino acid residues, thereby improving affinity and selectivity. nih.govmdpi.com

In one successful example, fragment-based screening followed by structure-based design was used to develop potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.gov An initial fragment hit was elaborated into a highly potent inhibitor by utilizing structural information from co-crystal structures to guide the modifications. nih.gov

Exploration of Prodrug Strategies for Improved Pharmacological Research Utility

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. ump.edu.pl This strategy is often employed to overcome poor physicochemical properties, such as low solubility or poor membrane permeability, which can limit a compound's utility in in vivo research. ump.edu.plnih.gov

For a compound like this compound, a prodrug approach could be beneficial if it suffers from low oral bioavailability. Potential strategies include:

Ester Prodrugs: If the molecule were modified to contain a carboxylic acid group, it could be converted into an ester prodrug to increase its lipophilicity and ability to cross cell membranes.

Phosphate (B84403) Prodrugs: For compounds with poor aqueous solubility, adding a phosphate group can dramatically increase solubility. The phosphate is then cleaved by endogenous phosphatases to release the active drug.

Amide-based Prodrugs: The benzamide nitrogen could potentially be modified with a cleavable promoiety to enhance permeability or target specific transporters.

A study focused on developing Factor VIIa inhibitors successfully used a prodrug strategy to improve the low oral bioavailability of amidine-containing compounds by masking the basic and polar amidine group. nih.gov This approach demonstrates the power of prodrugs to enhance the drug-like properties of promising research compounds.

Future Research Directions and Translational Perspectives for 3 Cyclopropanecarboxamidomethyl Benzamide

Identification of Novel Biological Targets and Therapeutic Applications through Unbiased Screening

The full therapeutic potential of 3-(Cyclopropanecarboxamidomethyl)benzamide remains largely untapped. Unbiased screening methodologies offer a powerful approach to elucidate its biological functions and identify novel protein targets. High-throughput screening (HTS) campaigns against diverse libraries of enzymes, receptors, and other disease-relevant proteins could reveal unexpected activities. For instance, given that various benzamide (B126) derivatives have shown promise as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease, it would be a logical starting point to screen this compound against a panel of neurological targets. mdpi.com

Furthermore, phenotypic screening in disease-relevant cellular models represents another crucial avenue. This approach can identify compounds that induce a desired phenotypic change without prior knowledge of the specific molecular target. For example, screening this compound for its effects on cancer cell proliferation, migration, or apoptosis could uncover novel anti-cancer properties, a therapeutic area where other benzamide derivatives have already demonstrated potential. nih.gov

| Screening Approach | Potential Biological Targets/Diseases | Rationale |

| High-Throughput Screening (HTS) | Neurological disorders (e.g., Alzheimer's disease), Cancer, Inflammatory diseases | Benzamide scaffold is a known pharmacophore for various enzymes and receptors. |

| Phenotypic Screening | Oncology, Immunology, Infectious diseases | Can reveal unexpected therapeutic effects and novel mechanisms of action. |

| Chemical Proteomics | Entire proteome | Identifies direct protein binding partners, offering insights into mechanism of action. |

Development of Advanced Synthetic Methodologies for Complex Analogues

To fully explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic methodologies is paramount. While the core structure can be assembled through standard amide bond formation techniques, the synthesis of a diverse library of analogues with complex modifications will require more sophisticated approaches. mdpi.com

Future efforts could focus on late-stage functionalization, a strategy that allows for the modification of a core scaffold in the final steps of a synthesis, thereby rapidly generating a multitude of analogues. Techniques such as C-H activation could be employed to introduce various substituents onto the benzamide ring, allowing for a detailed exploration of how different functional groups impact biological activity. Moreover, the development of novel methods for the stereoselective synthesis of substituted cyclopropane (B1198618) rings would provide access to a wider range of chemical space and potentially lead to the discovery of more potent and selective compounds.

Application in Emerging Areas of Chemical Biology and Systems Biology

The unique chemical architecture of this compound makes it an attractive candidate for the development of chemical probes to investigate complex biological systems. By incorporating reporter tags, such as fluorophores or biotin (B1667282), into the molecule, researchers can visualize its subcellular localization and identify its binding partners within a cellular context. These chemical tools are invaluable for dissecting signaling pathways and understanding the intricate networks that govern cellular function.

In the realm of systems biology, this compound and its analogues could be used to perturb biological networks in a controlled manner. By observing the global changes in gene expression, protein levels, and metabolite profiles following treatment with the compound, researchers can gain a holistic understanding of its mechanism of action and its effects on the entire cellular system. This systems-level approach can uncover novel therapeutic applications and potential off-target effects.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

| AI/ML Application | Potential Impact on this compound Research |

| Generative Models | Design of novel analogues with optimized properties. nih.gov |

| Predictive Modeling | Prioritization of synthetic targets and prediction of off-target effects. |

| Big Data Analysis | Identification of responsive patient populations and novel therapeutic indications. |

Contribution to the Development of Next-Generation Chemical Tools and Research Reagents

Beyond its potential as a therapeutic agent, this compound can serve as a versatile scaffold for the development of next-generation chemical tools and research reagents. For instance, it could be incorporated into proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins. nih.govresearchgate.net By linking a derivative of this compound that binds to a protein of interest to an E3 ligase ligand, it may be possible to create a PROTAC that selectively degrades that protein.

Furthermore, photo-activatable or "caged" versions of this compound could be developed. These molecules would remain inactive until they are exposed to a specific wavelength of light, allowing for precise spatial and temporal control over their biological activity. Such tools are invaluable for studying dynamic cellular processes with high precision.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.